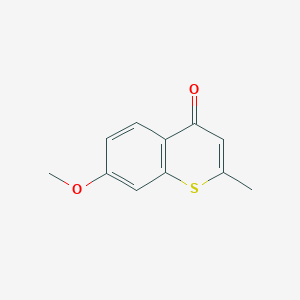

7-methoxy-2-methyl-4H-thiochromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methoxy-2-methyl-4H-thiochromen-4-one is a useful research compound. Its molecular formula is C11H10O2S and its molecular weight is 206.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 7-Methoxy-2-methyl-4H-thiochromen-4-one

The compound can be synthesized using various methods, including cross-coupling reactions and cyclization processes. A notable synthetic route involves the use of 2-sulfinyl-thiochromones and arylboronic acids in a palladium-catalyzed cross-coupling reaction, which has shown to yield derivatives of thiochromenones efficiently . This method is significant as it allows for the introduction of various functional groups, enhancing the compound's versatility for further applications.

Table 1: Summary of Synthetic Methods for Thiochromenones

| Method | Description | Yield (%) |

|---|---|---|

| Cross-Coupling Reaction | Using arylboronic acids and sulfinyl-thiochromones | Moderate to Good (41–66%) |

| Michael Addition | Involves nucleophilic attack on α,β-unsaturated carbonyls | Variable |

| Cycloaddition | Forms thiochromene structures through cyclization | High |

Biological Activities

This compound displays a range of biological activities, making it a candidate for drug development. Research indicates that thiochromenes, including this compound, exhibit potential as:

- Anticancer Agents : Thiochromene derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

- Antimicrobial Agents : Studies suggest that compounds with thiochromene scaffolds possess significant antimicrobial properties against bacteria and fungi .

- Antioxidants : The antioxidant activity of thiochromenes contributes to their potential in treating oxidative stress-related diseases .

Table 2: Biological Activities of Thiochromenes

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Antioxidant | Scavenges free radicals, reducing oxidative stress |

Case Studies and Research Findings

Several studies have highlighted the applications of thiochromene derivatives in medicinal chemistry:

- Anticancer Activity : A study demonstrated that specific thiochromene derivatives significantly inhibited the growth of breast cancer cells, showcasing their potential as anticancer therapeutics .

- Antimicrobial Efficacy : Research indicated that certain thiochromene compounds exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting their utility in developing new antibiotics .

- Material Science Applications : Thiochromenes have been explored for their photophysical properties, leading to applications in organic light-emitting diodes (OLEDs) and fluorescent probes due to their efficient biomolecular photoreaction capabilities .

Table 3: Case Studies on Thiochromene Derivatives

Eigenschaften

Molekularformel |

C11H10O2S |

|---|---|

Molekulargewicht |

206.26 g/mol |

IUPAC-Name |

7-methoxy-2-methylthiochromen-4-one |

InChI |

InChI=1S/C11H10O2S/c1-7-5-10(12)9-4-3-8(13-2)6-11(9)14-7/h3-6H,1-2H3 |

InChI-Schlüssel |

DPFOGVYUZIQCKI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(S1)C=C(C=C2)OC |

Kanonische SMILES |

CC1=CC(=O)C2=C(S1)C=C(C=C2)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.